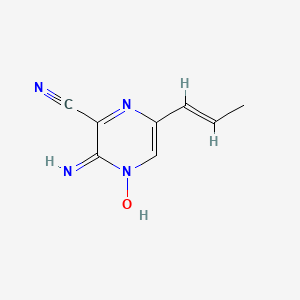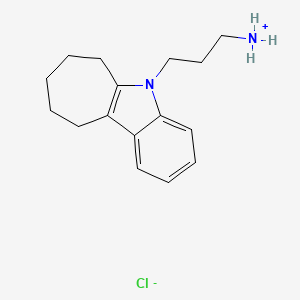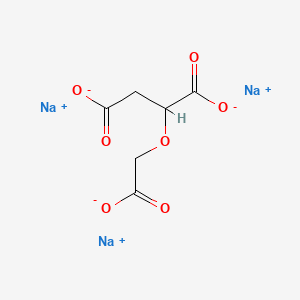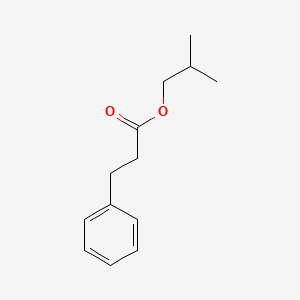
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries. This specific compound is characterized by the presence of two hydroxyl groups and an ethylhexyl side chain attached to the anthraquinone core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone typically involves the alkylation of 1,4-dihydroxyanthraquinone with 2-ethylhexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The ethylhexyl side chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are employed.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various alkyl or aryl substituted anthraquinones.
科学研究应用
2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone involves its interaction with cellular components, leading to various biochemical effects. The hydroxyl groups can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can trigger apoptosis pathways, making the compound a potential candidate for cancer therapy. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes.
相似化合物的比较
1,4-Dihydroxyanthraquinone: Lacks the ethylhexyl side chain, resulting in different solubility and reactivity.
2-Ethylhexyl anthraquinone: Lacks the hydroxyl groups, affecting its redox properties.
2-(2-Ethylhexyl)-1,4-dimethoxyanthraquinone: Contains methoxy groups instead of hydroxyl groups, altering its chemical behavior.
Uniqueness: 2-(2-Ethylhexyl)-1,4-dihydroxyanthraquinone is unique due to the presence of both hydroxyl groups and the ethylhexyl side chain. This combination imparts distinct solubility, reactivity, and biological activity, making it a versatile compound for various applications.
属性
CAS 编号 |
41450-96-8 |
|---|---|
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-(2-ethylhexyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H24O4/c1-3-5-8-13(4-2)11-14-12-17(23)18-19(20(14)24)22(26)16-10-7-6-9-15(16)21(18)25/h6-7,9-10,12-13,23-24H,3-5,8,11H2,1-2H3 |
InChI 键 |
HLWZIPJMZTXXSF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)


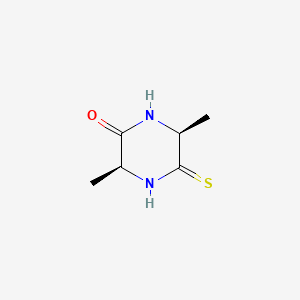

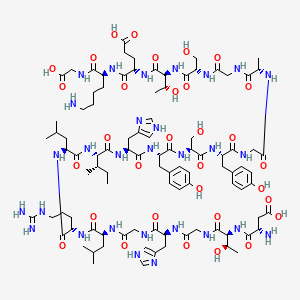
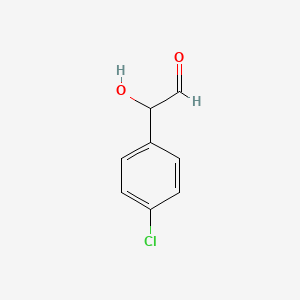
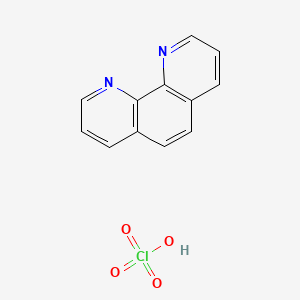
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
